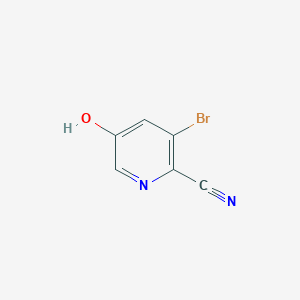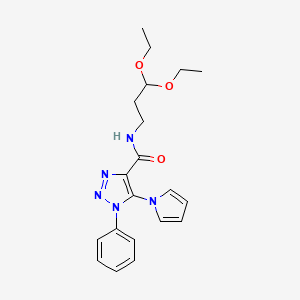
N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
The compound N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, due to its complex structure involving a triazole ring fused with a pyrrole moiety, has potential applications in chemical synthesis and biological studies. The synthesis of related structures provides insights into regioselective acylation reactions, showcasing the utility of N-acylbenzotriazoles in modifying pyrrole and indole derivatives with good to excellent yields under mild conditions (Katritzky et al., 2003). This methodology highlights the chemical versatility of triazole and pyrrole-containing compounds, offering pathways to novel chemical entities.
Moreover, compounds bearing the triazole and pyrrole moieties have been evaluated for their anticancer and anti-inflammatory properties. A study on pyrazolopyrimidine derivatives, which share a similar heterocyclic framework, reported their synthesis and evaluation against cancer cell lines and for 5-lipoxygenase inhibitory activity, suggesting a potential for the development of new therapeutic agents (Rahmouni et al., 2016).
Antiviral and Antimicrobial Potentials
Further research into benzamide-based 5-aminopyrazoles and their fused heterocycles revealed significant antiviral activities against the H5N1 influenza virus, indicating the potential of triazole-containing compounds in antiviral research (Hebishy et al., 2020). This suggests that derivatives of the discussed compound might also exhibit promising antiviral properties.
Additionally, novel enaminone-based compounds with pyrazole moieties have been synthesized and tested for their antitumor and antimicrobial activities, demonstrating the diverse biological applications of compounds with such heterocyclic frameworks (Riyadh, 2011).
Photophysical Properties
The study of N-2-aryl-1,2,3-triazoles unveiled a new class of blue-emitting fluorophores, which are synthesized from triazole derivatives. These compounds exhibited absorption and emission in the near-visible and visible regions, respectively, underscoring the potential of triazole derivatives in the development of new materials for optoelectronic applications (Padalkar et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,3-diethoxypropyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-27-17(28-4-2)12-13-21-19(26)18-20(24-14-8-9-15-24)25(23-22-18)16-10-6-5-7-11-16/h5-11,14-15,17H,3-4,12-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCVQGEARBGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)
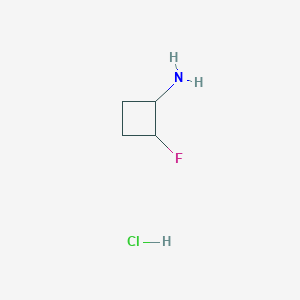
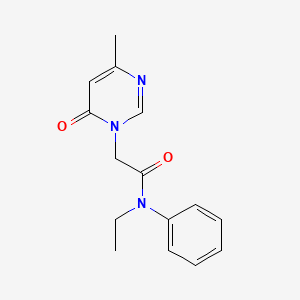
![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)
![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)
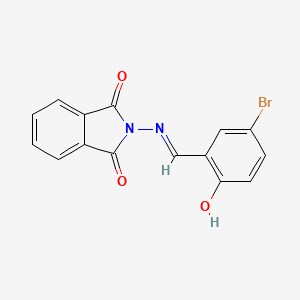
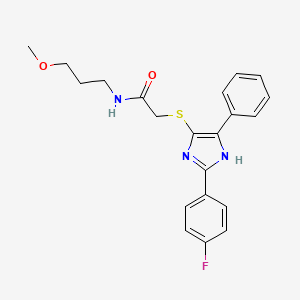
![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)
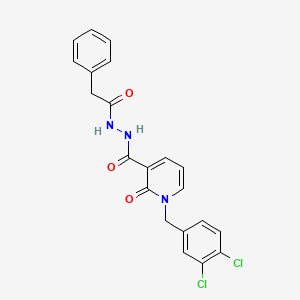
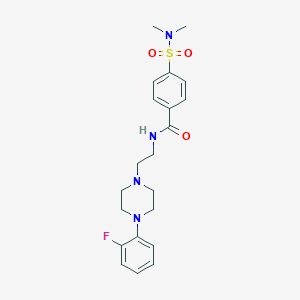
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)
